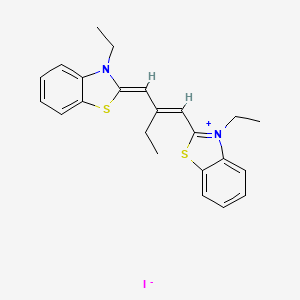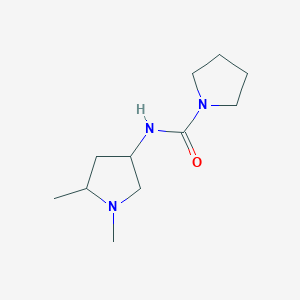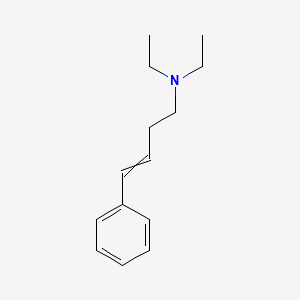
EINECS 213-001-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 213-001-8 is a complex organic compound belonging to the benzothiazolium family. It is characterized by its unique structure, which includes two benzothiazole rings connected by a butylidene bridge. This compound is known for its applications in various scientific fields due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 213-001-8 typically involves the condensation of 3-ethylbenzothiazolium iodide with an appropriate aldehyde or ketone under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
EINECS 213-001-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different halide ions replacing the iodide.
Aplicaciones Científicas De Investigación
EINECS 213-001-8 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a probe for studying molecular interactions.
Biology: Employed in fluorescence microscopy and imaging techniques.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of EINECS 213-001-8 involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. This interaction is mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets. The pathways involved include signal transduction and gene expression modulation .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide
- 3-Ethyl-2-methylbenzothiazolium iodide
- 3-Ethyl-2-(7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrien-1-yl)-1,3-benzothiazol-3-ium
Uniqueness
Compared to similar compounds, EINECS 213-001-8 stands out due to its unique butylidene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
909-63-7 |
|---|---|
Fórmula molecular |
C23H25IN2S2 |
Peso molecular |
520.5 g/mol |
Nombre IUPAC |
(2Z)-3-ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C23H25N2S2.HI/c1-4-17(15-22-24(5-2)18-11-7-9-13-20(18)26-22)16-23-25(6-3)19-12-8-10-14-21(19)27-23;/h7-16H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
WWXXZRSESCDLJO-UHFFFAOYSA-M |
SMILES |
CCC(=CC1=[N+](C2=CC=CC=C2S1)CC)C=C3N(C4=CC=CC=C4S3)CC.[I-] |
SMILES canónico |
CCC(=CC1=[N+](C2=CC=CC=C2S1)CC)C=C3N(C4=CC=CC=C4S3)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1504609.png)








![3-(2-{[Tert-butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B1504626.png)
![Ethyl 2-[3-(aminomethyl)phenyl]acetate](/img/structure/B1504627.png)
